3-(Piperazin-1-Yl)Tetrahydrothiophene 1,1-Dioxide Hydrochloride

Description

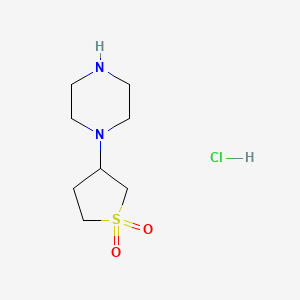

3-(Piperazin-1-Yl)Tetrahydrothiophene 1,1-Dioxide Hydrochloride (CAS: 110469-63-1) is a hydrochloride salt of a tetrahydrothiophene-derived compound featuring a piperazine substituent. Its molecular formula is C₈H₁₆N₂O₂S, with a molecular weight of 204.29 g/mol . The compound is structurally characterized by a tetrahydrothiophene 1,1-dioxide core (a sulfone derivative) linked to a piperazine ring. Commercial samples are typically provided as white solids with 97% purity and are available in varying quantities (e.g., 100 mg priced at 295 €) .

A dihydrochloride variant (CAS: 436852-26-5) also exists, with the molecular formula C₈H₁₇ClN₂O₂S and a molar mass of 240.75 g/mol, reflecting the addition of two HCl molecules . This salt form may enhance solubility in aqueous systems compared to the mono-hydrochloride version.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-piperazin-1-ylthiolane 1,1-dioxide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S.ClH/c11-13(12)6-1-8(7-13)10-4-2-9-3-5-10;/h8-9H,1-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFABGRAQQENFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(Piperazin-1-Yl)Tetrahydrothiophene 1,1-Dioxide Hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically involves the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting product is then deprotected using thiophenol (PhSH) to yield the desired compound .

Chemical Reactions Analysis

3-(Piperazin-1-Yl)Tetrahydrothiophene 1,1-Dioxide Hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to its corresponding sulfide under reducing conditions.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Research

One of the prominent applications of 3-(Piperazin-1-Yl)Tetrahydrothiophene 1,1-Dioxide Hydrochloride is in the field of anticancer drug development. Research has indicated that piperazine derivatives exhibit significant activity against various cancer cell lines. For instance, studies have shown that modifications to piperazine structures can enhance their cytotoxic effects on pancreatic cancer cell lines (e.g., MiaPaCa-2 and BxPC3) with growth inhibition values ranging from 1.6 to 4.9 µM for certain analogues .

Case Study: Growth Inhibition Evaluation

A focused library synthesis involving piperazine derivatives demonstrated promising results against a panel of human cancer cell lines. Notably, compounds derived from the modification of sulfonamide moieties exhibited enhanced cytotoxicity, indicating the potential of these derivatives for further development as anticancer agents.

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Compound A | MiaPaCa-2 | 3.1 |

| Compound B | MCF-7 | 11 |

| Compound C | U87 | >50 |

Neurological Disorders

Research has also explored the potential of this compound in treating neurological disorders. Piperazine derivatives are known for their ability to modulate neurotransmitter systems, which can be beneficial in conditions such as anxiety and depression. The structural features of this compound may offer unique interactions with serotonin and dopamine receptors, warranting further investigation into its pharmacological profile.

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing novel piperazine-based compounds with varied functional groups. Its versatility allows chemists to explore different substitutions that can lead to compounds with enhanced biological activities or improved pharmacokinetic properties.

Example: Synthesis Pathway

The synthesis pathway for creating derivatives involves several steps:

- Alkylation of piperazine with appropriate alkyl halides.

- Introduction of sulfonyl groups through sulfonation reactions.

- Final purification and characterization using techniques such as NMR and mass spectrometry.

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-Yl)Tetrahydrothiophene 1,1-Dioxide Hydrochloride involves its interaction with various molecular targets. The piperazine ring can interact with biological receptors, potentially modulating their activity. The sulfone group can also participate in redox reactions, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound ID & Name | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Retention Time (min) | Key Substituents |

|---|---|---|---|---|---|

| Target: 3-(Piperazin-1-Yl)Tetrahydrothiophene 1,1-Dioxide Hydrochloride | C₈H₁₆N₂O₂S·HCl | 204.29 + HCl | 97.00 | Not reported | Tetrahydrothiophene sulfone, piperazine |

| 9: 3-{3-[4-(4-Chlorophenoxy)piperidin-1-yl]-2-hydroxypropyl}-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione HCl | C₂₇H₃₁ClFN₃O₅·HCl | ~580.5 | 100.00 | 5.10 | Chlorophenoxy, fluorophenyl, imidazolidinedione |

| 10: 3-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-5-methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione | C₂₈H₃₂N₄O₄ | ~488.6 | 99.04 | 4.69 | Methoxyphenyl, naphthyl, imidazolidinedione |

| 11: 3-{2-Hydroxy-3-[4-(2-cyanophenyl)piperazin-1-yl]propyl}-5-methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione HCl | C₂₉H₃₀ClN₅O₃·HCl | ~560.1 | 97.53 | 4.65 | Cyanophenyl, naphthyl, imidazolidinedione |

| 13: 3-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-5-methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione HCl | C₂₈H₃₃ClN₄O₄·HCl | ~533.1 | 97.39 | 4.84 | Methoxyphenyl, naphthyl isomer, imidazolidinedione |

| 15: 3-{2-Hydroxy-3-[4-(2-cyanophenyl)piperazin-1-yl]propyl}-5,5-dimethylimidazolidine-2,4-dione HCl | C₂₁H₂₈ClN₅O₃·HCl | ~454.4 | 98.25 | 3.04 | Cyanophenyl, dimethylimidazolidinedione |

Key Observations:

Structural Divergence: The target compound lacks the imidazolidine-2,4-dione core present in all analogs from . Instead, it features a tetrahydrothiophene sulfone scaffold, which reduces steric bulk and alters electronic properties .

Purity and Retention Time :

- The target compound has a 97% purity , slightly lower than analogs like Compound 9 (100%) but comparable to others (e.g., 97.39% for Compound 13) .

- Retention times in LC/MS () range from 3.04 to 5.10 minutes , influenced by polarity and molecular weight. The target’s absence of aromatic groups may result in a shorter retention time, though specific data is unavailable .

Pharmacological Implications: Analogs with cyanophenyl (Compound 11, 15) or naphthyl (Compound 10, 11, 13) substituents are designed for receptor-binding applications (e.g., serotonin or dopamine receptors), whereas the target’s simpler structure suggests utility as a synthetic intermediate or modulator of solubility/stability in formulations .

Salt Forms: The dihydrochloride variant (CAS: 436852-26-5) has a higher molecular weight (240.75 g/mol) than the mono-hydrochloride form, which may improve crystallinity and stability in acidic environments .

Biological Activity

3-(Piperazin-1-Yl)Tetrahydrothiophene 1,1-Dioxide Hydrochloride, with the CAS number 1644381-18-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : CHClNOS

- Molecular Weight : 240.75 g/mol

- Structure : The compound features a piperazine ring and a tetrahydrothiophene moiety with a sulfonyl group, contributing to its unique biological properties.

Research indicates that compounds containing piperazine derivatives often exhibit diverse pharmacological activities. The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : Piperazine derivatives are known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction can influence mood regulation and has implications for treating psychiatric disorders.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, modifications of related piperazine compounds have shown growth inhibition in pancreatic cancer cell lines .

Case Studies and Research Findings

-

Anticancer Properties :

- A study investigated the cytotoxic effects of piperazine derivatives on human cancer cell lines. Compounds similar to 3-(Piperazin-1-Yl)Tetrahydrothiophene were tested against multiple cancer types, demonstrating varying degrees of growth inhibition. Notably, some derivatives showed promising activity against pancreatic cancer cells with GI values indicating significant potency .

- Neuropharmacological Effects :

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic methodologies for 3-(Piperazin-1-Yl)Tetrahydrothiophene 1,1-Dioxide Hydrochloride, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis typically involves nucleophilic substitution between tetrahydrothiophene-1,1-dioxide derivatives and piperazine, followed by hydrochloride salt formation. General protocols (e.g., reflux in anhydrous solvents like dichloromethane or acetonitrile) are adapted from analogous piperazine-containing compounds . Optimization includes:

- Temperature control : Maintaining 40–60°C to balance reaction rate and by-product formation .

- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization from ethanol/water mixtures .

- Yield enhancement : Use of excess piperazine (1.2–1.5 eq.) and inert atmosphere to prevent oxidation .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

Methodological Answer:

- NMR spectroscopy : - and -NMR to verify the tetrahydrothiophene-1,1-dioxide backbone and piperazine moiety (e.g., δ 3.2–3.5 ppm for piperazine protons) .

- Mass spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., [M+H] calculated for CHNOS·HCl: 249.07) .

- X-ray crystallography : For absolute configuration determination, if single crystals are obtainable .

Q. How should researchers safely handle and store this compound to ensure laboratory safety?

Methodological Answer:

- Handling : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact with skin; work in a fume hood .

- Storage : Keep in airtight containers under nitrogen, at 2–8°C, away from moisture and light .

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles observed during synthesis or quality control?

Methodological Answer: Contradictions often arise from unreacted starting materials or side products (e.g., brominated or chlorinated analogues). Strategies include:

- HPLC-DAD/ELSD : Compare retention times with reference standards (e.g., MM0421.04 and MM0421.14) .

- Spiking experiments : Introduce known impurities (e.g., 3-chloro-4-ethylphenyl derivatives) to confirm co-elution .

- Forced degradation studies : Expose the compound to heat, light, or acidic conditions to identify degradation pathways .

Q. Table 1: Common Impurities and Reference Standards

| Impurity ID | Structure Feature | CAS Number | Detection Method |

|---|---|---|---|

| MM0421.04 | Bromophenyl-piperazine derivative | 1263278-80-3 | HPLC (UV 254 nm) |

| MM0421.14 | Chloroethylphenyl-piperazine analogue | N/A | LC-MS (ESI+) |

Q. What strategies are effective for modifying the compound’s structure to enhance pharmacological activity?

Methodological Answer:

- Bicyclic modifications : Introduce rigid scaffolds (e.g., bicyclo[2.2.1]heptane) to improve receptor binding affinity, as seen in analogous piperazine derivatives .

- Functional group addition : Attach fluorinated or methyl groups to the tetrahydrothiophene ring to modulate lipophilicity and metabolic stability .

- Salt forms : Explore alternative counterions (e.g., mesylate or tosylate) to optimize solubility and bioavailability .

Q. How can computational methods predict the compound’s reactivity or interactions in biological systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the sulfone group to predict stability under oxidative conditions .

- Molecular docking : Simulate interactions with dopamine or serotonin receptors using PubChem-derived 3D structures (e.g., InChI key CAQDIUVQGJIUMU-UHFFFAOYSA-N) .

- ADMET prediction : Tools like SwissADME assess permeability (LogP) and cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.